Cas no 89292-81-9 (Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)-)
89292-81-9 structure
Product Name:Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)-
Numero CAS:89292-81-9
MF:C13H20ClN3
MW:253.771001815796
CID:605207
PubChem ID:71323425
Update Time:2025-04-19
Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)-
- 2-chloro-N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline
- DTXSID10753015
- 89292-81-9
- 2-Chloro-N,N-dimethyl-4-[(piperazin-1-yl)methyl]aniline
-
- Inchi: 1S/C13H20ClN3/c1-16(2)13-4-3-11(9-12(13)14)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3
- Chiave InChI: PQAQJCBHQANNGU-UHFFFAOYSA-N
- Sorrisi: ClC1=C(C=CC(=C1)CN1CCNCC1)N(C)C
Proprietà calcolate
- Massa esatta: 253.1345753g/mol
- Massa monoisotopica: 253.1345753g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 229
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 18.5Ų
Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)- Letteratura correlata
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
89292-81-9 (Benzenamine, 2-chloro-N,N-dimethyl-4-(1-piperazinylmethyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti